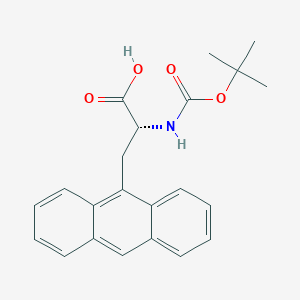

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Vue d'ensemble

Description

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its size, polarity, and stability. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis for protection of the amino group, and can be removed under acidic conditions .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity and stability.

Activité Biologique

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 128050-98-6, is an amino acid derivative notable for its potential biological activities. This compound is characterized by a unique structure that includes an anthracene moiety, which may contribute to its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.42 g/mol

- CAS Number : 128050-98-6

- MDL Number : MFCD02094459

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Protein Interactions : The compound is known to engage with proteins involved in key signaling pathways, including the MAPK/ERK pathway and PI3K/Akt/mTOR pathways. These interactions can influence cellular processes such as growth, proliferation, and apoptosis.

- Cell Cycle Regulation : Research indicates that this compound may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.

- Neuronal Signaling : The anthracene moiety may facilitate interactions with neuronal receptors, potentially influencing neurotransmitter release and neuronal excitability.

Biological Activities

The following table summarizes the reported biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro. |

| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis in experimental models. |

| Antimicrobial Properties | Demonstrated activity against certain bacterial strains in preliminary studies. |

| Modulation of Inflammation | Influences cytokine production, suggesting anti-inflammatory potential. |

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. These studies suggest that the compound induces apoptosis through the activation of caspase pathways.

- Neuroprotection Research : A study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. Results indicated a significant reduction in cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests have revealed that this compound exhibits antimicrobial properties against specific strains of bacteria, indicating its potential use in developing new antibiotics.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development

The compound's structure allows it to serve as a crucial intermediate in the synthesis of bioactive molecules. Its ability to form stable derivatives makes it a candidate for drug development, particularly in creating novel therapeutic agents targeting various diseases.

2. Enzyme Inhibition Studies

Research has indicated that compounds with similar structures exhibit enzyme inhibition capabilities. This suggests that (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid could be explored for its potential in inhibiting specific enzymes involved in disease pathways, such as cancer or metabolic disorders.

Materials Science

1. Organic Light Emitting Diodes (OLEDs)

The anthracene unit within the compound is known for its luminescent properties. Research into OLEDs has shown that incorporating such compounds can enhance the efficiency and brightness of light-emitting devices. The unique photophysical properties of anthracene derivatives make them ideal candidates for use in OLED technology.

2. Photovoltaic Cells

Similar to OLED applications, the photophysical characteristics of this compound suggest potential use in organic photovoltaic cells. The compound could be utilized to improve light absorption and energy conversion efficiencies.

Organic Synthesis

1. Building Block for Peptides

The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis due to its stability under various conditions. The compound can be employed as a building block for synthesizing peptides with specific functionalities, particularly those containing aromatic residues.

2. Asymmetric Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis processes, particularly in creating enantiomerically pure compounds that are vital for pharmaceutical applications. Its application in asymmetric catalysis could lead to more efficient synthetic routes for complex molecules.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis of Bioactive Compounds : A study demonstrated the effective use of this compound as an intermediate in synthesizing novel anti-cancer agents, showcasing its potential role in drug discovery .

- Photophysical Studies : Research into photophysical properties revealed that derivatives of this compound exhibit enhanced luminescence, making them suitable for optoelectronic applications .

- Peptide Synthesis Applications : The compound has been successfully employed as a precursor in synthesizing peptides with specific biological activities, demonstrating its versatility as a synthetic building block .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, enabling selective removal to generate the free amine. This reaction is critical for subsequent peptide coupling or derivatization.

| Reaction Conditions | Products | References |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | (R)-2-Amino-3-(anthracen-9-yl)propanoic acid | |

| HCl in dioxane (4M) | Hydrochloride salt of the deprotected amine |

- Mechanistic Insight : Acidic hydrolysis cleaves the Boc carbamate via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine .

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation, commonly using carbodiimide reagents.

| Reagents/Conditions | Applications | References |

|---|---|---|

| EDCl/HOBt, DMF, RT | Conjugation with amines (e.g., resin-bound peptides) | |

| DCC/DMAP, CH₂Cl₂ | Synthesis of ester or amide derivatives |

- Example : Reaction with H-D-1-Nal-OH (CAS 78306-92-0) under EDCl/HOBt conditions yields anthracene-containing dipeptides for fluorescence studies .

Esterification and Amidation

The propanoic acid moiety can be converted to esters or amides for improved solubility or functionalization.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl (R)-3-(anthracen-9-yl)-2-(Boc-amino)propanoate |

| Amidation | SOCl₂, followed by amine addition | Primary/secondary amides |

- Note : Anthracene’s hydrophobicity often necessitates polar aprotic solvents (e.g., DMF, DMSO) for efficient reactions .

Anthracene-Specific Reactivity

The anthracenyl group participates in cycloaddition and photooxidation reactions, though direct evidence for this compound is limited.

| Reaction | Conditions | Potential Products |

|---|---|---|

| Diels-Alder | Maleic anhydride, heat | Endo-adduct with dienophile |

| Photooxidation | UV light, O₂ | Anthraquinone derivatives |

- Inference : Analogous anthracene-containing compounds undergo these reactions , suggesting similar behavior.

Oxidation of the Amino Acid Backbone

Controlled oxidation targets specific functional groups:

| Target Site | Reagents | Outcome |

|---|---|---|

| α-Carbon (decarboxylation) | KMnO₄, acidic conditions | 2-Amino-3-(anthracen-9-yl)propane |

| β-Carbon | O₂, Cu catalyst | Ketone or alcohol derivatives |

Comparative Reactivity with Structural Analogs

The anthracenyl group distinguishes this compound from naphthalene or thiophene analogs:

Propriétés

IUPAC Name |

(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375794 | |

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128050-98-6 | |

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.